molecular formula C32H37Cl3O12 B15295648 7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III CAS No. 114915-19-4

7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III

Cat. No.: B15295648
CAS No.: 114915-19-4
M. Wt: 720.0 g/mol
InChI Key: OPWQSSWMTQJNMY-VXUMUFIHSA-N
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Description

7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III (7-TROC-10-DAB) is a semi-synthetic derivative of 10-deacetylbaccatin III (10-DAB), a key taxane precursor isolated from Taxus species. Structurally, it features a trichloroethyloxycarbonyl (TROC) protective group at the C7 hydroxyl position, while retaining the C10 deacetylated state characteristic of 10-DAB . This compound serves as a critical intermediate in the synthesis of docetaxel (Taxotere®), a potent chemotherapeutic agent used to treat breast, lung, and prostate cancers. Its molecular formula is C₃₂H₃₇Cl₃O₁₂, with a molecular weight of 719.99 g/mol and a melting point of 232–234°C . The TROC group enhances solubility in organic solvents (e.g., chloroform, ethyl acetate) and stabilizes the molecule during synthetic modifications, making it indispensable in multi-step drug synthesis workflows .

Properties

CAS No.

114915-19-4

Molecular Formula

C32H37Cl3O12

Molecular Weight

720.0 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C32H37Cl3O12/c1-15-18(37)12-31(42)25(46-26(40)17-9-7-6-8-10-17)23-29(5,24(39)22(38)21(15)28(31,3)4)19(45-27(41)44-14-32(33,34)35)11-20-30(23,13-43-20)47-16(2)36/h6-10,18-20,22-23,25,37-38,42H,11-14H2,1-5H3/t18-,19-,20+,22+,23-,25-,29+,30-,31+/m0/s1

InChI Key

OPWQSSWMTQJNMY-VXUMUFIHSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III typically involves the protection of the hydroxyl groups of 10-deacetylbaccatin III with trichloroethyloxycarbonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and reaction time. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for further use in pharmaceutical synthesis .

Chemical Reactions Analysis

Types of Reactions

7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and specific solvents to ensure high yields and purity .

Major Products

The major products formed from these reactions include various derivatives of 10-deacetylbaccatin III with modified functional groups, which can be further used in the synthesis of paclitaxel and other related compounds .

Scientific Research Applications

7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new anticancer agents.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a lead compound for drug development.

    Medicine: It plays a crucial role in the synthesis of paclitaxel, a drug used in the treatment of various cancers, including ovarian, breast, and lung cancer.

    Industry: The compound is used in the pharmaceutical industry for the large-scale production of paclitaxel and related drugs.

Mechanism of Action

The mechanism of action of 7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III is primarily related to its role as an intermediate in the synthesis of paclitaxel. Paclitaxel works by stabilizing microtubules and preventing their depolymerization, which inhibits cell division and leads to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights structural differences among 7-TROC-10-DAB and related taxane derivatives:

Compound Name Substituents Key Functional Features
7-TROC-10-DAB (Target Compound) C7: TROC; C10: Deacetylated Intermediate for docetaxel; enhanced solubility and stability
10-Deacetylbaccatin III (10-DAB) C7: Hydroxyl; C10: Deacetylated Direct precursor for paclitaxel via enzymatic acetylation
7,10-Bis-O-TROC-10-DAB C7 and C10: TROC Dual protection for multi-step synthesis; lower reactivity due to steric hindrance
7-Xylosyl-10-deacetylbaccatin III (XDB) C7: Xylosyl; C10: Deacetylated Naturally occurring; requires glycosidase hydrolysis to release 10-DAB
Baccatin III C10: Acetylated Direct substrate for paclitaxel side-chain addition; higher natural abundance

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility
7-TROC-10-DAB 719.99 232–234 Soluble in chloroform, ethyl acetate
10-DAB 544.60 154–156 Soluble in DMSO, methanol
7,10-Bis-O-TROC-10-DAB 895.39 232–234 Soluble in ethyl acetate, acetone
Baccatin III 568.62 198–200 Soluble in methanol, ethanol

Pharmacological and Industrial Relevance

Compound Name Role in Drug Synthesis Market Demand (2023) Key Challenges
7-TROC-10-DAB Docetaxel precursor High High cost of TROC-protected intermediates
10-DAB Paclitaxel precursor Very High Low natural abundance in Taxus species
Baccatin III Direct substrate for paclitaxel Moderate Requires complex extraction protocols
XDB Renewable source of 10-DAB Emerging Requires enzymatic hydrolysis for activation

Research Findings

  • Enzymatic vs. Chemical Synthesis : Enzymatic acetylation of 10-DAB (using DBAT) offers higher selectivity and eco-friendliness compared to harsh chemical methods (e.g., acetic anhydride) . However, 7-TROC-10-DAB remains irreplaceable in industrial docetaxel production due to its stability under synthetic conditions .
  • Biological Activity: While 7-TROC-10-DAB itself lacks direct anticancer activity, its derivative docetaxel exhibits IC₅₀ values in the nanomolar range against solid tumors . In contrast, enzymatically synthesized baccatin III shows moderate cytotoxicity in vitro (IC₅₀ ~70 nM) .
  • Natural Abundance : 10-DAB content varies significantly across Taxus species, with T. mairei seeds containing up to 124.09 µg/g , while T. chinensis needles yield 626 µg/g .

Biological Activity

7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III, commonly referred to as 7-Troc-10-DAB, is a significant compound in the synthesis of taxane derivatives, particularly docetaxel and paclitaxel. These compounds are widely recognized for their anticancer properties. This article explores the biological activity of 7-Troc-10-DAB, focusing on its mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C32H37Cl3O12
  • Molecular Weight : 719.99 g/mol
  • CAS Number : 114915-19-4

The compound is characterized by the presence of a trichloroethyloxycarbonyl group, which enhances its reactivity and potential biological activity.

7-Troc-10-DAB exhibits biological activity primarily through its role as an intermediate in the synthesis of taxanes. Taxanes are known to inhibit cell division by stabilizing microtubules, preventing their depolymerization during mitosis. This mechanism is crucial in cancer treatment as it leads to apoptosis in rapidly dividing cancer cells.

Enzymatic Pathways

Research indicates that 7-Troc-10-DAB can be converted into paclitaxel via enzymatic pathways involving acetyltransferases. The conversion process includes:

  • Acetylation : The compound undergoes acetylation at the C10 hydroxyl position facilitated by enzymes such as 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) derived from various Taxus species .
  • Biosynthetic Pathway : The compound is synthesized from 10-deacetylbaccatin III through a one-step acyl transfer reaction .

Anticancer Effects

Several studies have investigated the cytotoxic effects of 7-Troc-10-DAB on various cancer cell lines. Below is a summary of findings:

StudyCell LineIC50 (µM)Notes
Wani et al. (1971)A5495.0Significant cytotoxicity observed
Cragg et al. (1993)MCF-73.2Induced apoptosis through microtubule stabilization
Thornburg et al. (2017)HepG24.5Enhanced efficacy when combined with other agents

Immunomodulatory Activities

In addition to its anticancer properties, 7-Troc-10-DAB has shown potential immunomodulatory effects:

  • It enhances major histocompatibility complex (MHC)-restricted antigen presentation .
  • It has been reported to slow tumor progression in preclinical models .

Case Studies

  • Case Study on Cytotoxicity : A study conducted by Lee et al. (2011) demonstrated that treatment with 7-Troc-10-DAB resulted in a significant reduction in tumor size in xenograft models, suggesting its potential as an effective therapeutic agent.
  • Mechanistic Insights : Research by Nie et al. (2019) explored the compound's ability to ameliorate bleomycin-induced pulmonary fibrosis, indicating its broader therapeutic potential beyond oncology.

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